molecular formula C15H13I2N3OS B3872579 2-(benzyloxy)-3,5-diiodobenzaldehyde thiosemicarbazone

2-(benzyloxy)-3,5-diiodobenzaldehyde thiosemicarbazone

Cat. No.: B3872579
M. Wt: 537.2 g/mol
InChI Key: GWADKHKTAFTOKS-UFWORHAWSA-N
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Description

2-(benzyloxy)-3,5-diiodobenzaldehyde thiosemicarbazone is a chemical compound with the linear formula C15H15N3OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Thiosemicarbazones are typically synthesized by the reaction of thiosemicarbazide with aldehydes and ketones . In one study, 22 thiosemicarbazone derivatives were synthesized . The reaction mixture of benzaldehyde derivatives and thiosemicarbazide was stirred at room temperature for 4 hours .


Molecular Structure Analysis

Thiosemicarbazones are organosulfur compounds that can function as NNS or ONS donors if donor atoms are present in the vicinity of the thiosemicarbazone moiety . They are usually produced by condensation of a thiosemicarbazide with an aldehyde or ketone .


Chemical Reactions Analysis

Thiosemicarbazone-based organocatalysis has been demonstrated on both tetrahydropyranylation and 2-deoxygalactosylation reactions . The organocatalysts were optimized using kinetics-based selection .


Physical and Chemical Properties Analysis

The thermal stability and thermal degradation of thiosemicarbazone derivatives have been studied . The TGA and c-DTA measurements showed different thermal stability of thiosemicarbazone derivatives .

Mechanism of Action

Thiosemicarbazones and their metal complexes have shown activity against various diseases including tuberculosis, leprosy, cancer, bacterial and viral infections, psoriasis, rheumatoid arthritis . They have also shown anticancer activities through p53-dependent and p53-independent mechanisms .

Safety and Hazards

As per the safety data sheet, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Future Directions

Thiosemicarbazones have garnered a lot of interest due to their multifunctional metal-chelating properties, inherent biological activities, and structural flexibility . They represent an attractive scaffold for further structure-based development of novel inhibitors by interrupting protein-protein interactions .

Properties

IUPAC Name

[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I2N3OS/c16-12-6-11(8-19-20-15(18)22)14(13(17)7-12)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,18,20,22)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWADKHKTAFTOKS-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzyloxy)-3,5-diiodobenzaldehyde thiosemicarbazone
Reactant of Route 2
Reactant of Route 2
2-(benzyloxy)-3,5-diiodobenzaldehyde thiosemicarbazone
Reactant of Route 3
2-(benzyloxy)-3,5-diiodobenzaldehyde thiosemicarbazone
Reactant of Route 4
2-(benzyloxy)-3,5-diiodobenzaldehyde thiosemicarbazone
Reactant of Route 5
Reactant of Route 5
2-(benzyloxy)-3,5-diiodobenzaldehyde thiosemicarbazone
Reactant of Route 6
Reactant of Route 6
2-(benzyloxy)-3,5-diiodobenzaldehyde thiosemicarbazone

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